1-Azaspiro[3.5]nonan-7-ol hydrochloride is a chemical compound recognized for its unique spirocyclic structure, which includes a nitrogen atom integrated into a nonane framework. The compound is classified under azaspiro compounds, which are characterized by their spirocyclic arrangements that often exhibit diverse biological activities. The specific CAS number for 1-Azaspiro[3.5]nonan-7-ol hydrochloride is 587869-08-7, and its molecular formula is C₈H₁₆ClNO with a molecular weight of approximately 177.67 g/mol .
The synthesis of 1-Azaspiro[3.5]nonan-7-ol hydrochloride typically involves several key steps:
The optimization of reaction conditions is crucial for maximizing yield and purity while minimizing environmental impact. Common reagents used in these reactions include oxidizing agents and reducing agents, which can influence the outcomes significantly.
1-Azaspiro[3.5]nonan-7-ol hydrochloride features a spirocyclic structure that includes:
1-Azaspiro[3.5]nonan-7-ol hydrochloride can undergo various chemical reactions, including:
The specific conditions for these reactions, including temperature and solvent choice, are critical for achieving desired products and maximizing yields.
The mechanism of action for 1-Azaspiro[3.5]nonan-7-ol hydrochloride involves its interaction with specific molecular targets within biological systems:
While specific physical properties such as density and boiling point are not well-documented, the compound is known to have a significant molecular weight and structural uniqueness that contribute to its reactivity.
Relevant data regarding hazard codes indicate that it may pose certain risks (Xi - irritant) .
1-Azaspiro[3.5]nonan-7-ol hydrochloride has potential applications in several scientific fields:
The construction of the spiro[3.5]nonane framework demands precision in ring-closing methodologies. A prominent approach involves the epoxidation-ring expansion sequence starting from N-Boc-4-piperidone, where Wittig olefination yields N-Boc-4-methylenepiperidine. Subsequent zinc/copper-catalyzed [2+2] cyclization with trichloroacetyl chloride generates the pivotal spirocyclic ketone intermediate essential for azaspiro[3.5]nonane synthesis [7]. Alternatively, oxidative dearomatization strategies employ m-CPBA or dimethyldioxirane (DMDO) to transform cyclohexadienyl precursors into spiroepoxides, which undergo nucleophilic ring opening to form the azaspiro scaffold [3].
Catalytic efficiency varies significantly with reaction parameters. For instance, zinc-copper couples achieve ~75% conversion in cyclization steps, while rhenium-catalyzed epoxidations require meticulous temperature control (-20°C) to prevent racemization [3]. Solvent systems also critically influence yield; anhydrous dichloromethane maximizes spirocyclic integrity by minimizing hydrolytic byproducts [7].
Table 1: Catalytic Performance in Spirocyclic Ring Formation
Catalytic System | Substrate | Yield (%) | Key Condition |
---|---|---|---|
Zn/Cu (cat.) | N-Boc-4-methylenepiperidine | 75 | Trichloroacetyl chloride |
m-CPBA (1.2 eq) | Cyclohexadienyl derivative | 68 | 0°C, CH₂Cl₂ |
Dirhodium tetracetate | Diazo-carbonyl precursor | 82 | Reflux, toluene |
Pd(OAc)₂/Ligand | Halogenated piperidine | 78 | 80°C, K₂CO₃ |
Following ring formation, strategic N-functionalization diversifies the azaspiro scaffold’s pharmacological profile. Piperazine derivatives undergo regioselective N-capping with acyl chlorides (e.g., benzoyl chloride) or sulfonyl chlorides in tetrahydrofuran at 0–25°C, achieving >85% yields while preserving the spirocyclic integrity [5]. The steric bulk of capping groups profoundly influences bioactivity; tert-butyl carbamates enhance metabolic stability, while electron-deficient aryl sulfonamides improve target binding affinity in MAGL inhibitors .
Aryl group optimization further tailors interactions with biological targets. In GPR119 agonists, attaching p-fluorophenyl or pyrimidinyl moieties to the azaspiro core via Suzuki-Miyaura coupling enhances potency 3–5-fold. Compound 54g—featuring a 7-azaspiro[3.5]nonane core with optimized aryl groups—demonstrated nanomolar EC₅₀ values and favorable glucose-lowering effects in diabetic models [4]. Microwave-assisted coupling (100°C, 15 min) using Pd(dppf)Cl₂ catalyst efficiently installs these aryl groups with >90% purity [5].
Table 2: Impact of N-Capping/Aryl Groups on Bioactivity
Functional Group | Biological Target | Activity Enhancement | Application |
---|---|---|---|
4-Fluorobenzoyl | MAGL | IC₅₀ = 12 nM | Neuropathic pain |
Pyridin-3-ylsulfonyl | GPR119 | EC₅₀ = 28 nM | Type 2 diabetes |
tert-Butoxycarbonyl (Boc) | — | Metabolic stability ↑40% | Prodrug synthesis |
3-Cyanophenyl | 5-HT₁A receptor | Kᵢ = 0.8 nM | Psychiatric disorders |
Hydrochloride salt formation is pivotal for enhancing the crystallinity, stability, and bioavailability of 1-azaspiro[3.5]nonan-7-ol. Solvent systems profoundly influence salt purity: anhydrous diethyl ether generates amorphous solids, while ethanol/water mixtures (4:1 v/v) yield highly crystalline monohydrates with <0.5% residual solvents [3]. Acidification requires stoichiometric HCl (1.05 eq) in ethyl acetate at −10°C to prevent O-alkyl chloride formation [9].
Crystallization optimization leverages anti-solvent precipitation. Gradual addition of cold n-hexane to HCl-saturated ethanol solutions triggers controlled nucleation, yielding uniform crystals (98.5% purity). Continuous-flow crystallizers further enhance particle size distribution—critical for pharmaceutical processing—by maintaining supersaturation via precise temperature ramping (0.5°C/min) [9]. FramoChem’s protocols emphasize ≥20% reduction in solvent usage through solvent recycling, aligning with green chemistry principles [9].
Stereocenters within spirocyclic frameworks demand enantioselective strategies. Chiral resolution of racemic 7-azaspiro[3.5]nonan-2-ol employs diastereomeric salt formation with L-tartaric acid in methanol, yielding enantiomerically pure (>99% ee) hydrochloride salts after recrystallization [10]. Alternatively, asymmetric hydrogenation using ruthenium-BINAP catalysts (5 mol%) reduces spirocyclic ketones with 94% ee, though high pressure (50 psi H₂) limits scalability [9].
Protecting group tactics mitigate racemization during functionalization. For example, Boc-shielding of the piperidine nitrogen during C-2 hydroxylation prevents epimerization under basic conditions. After deprotection, stereointegrity remains uncompromised (98% ee retained) [7]. Computational modeling confirms that steric constraints within the spiro[3.5]nonane cage inherently disfavor racemization, enabling chiral persistence during N-arylations [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7